molecular formula C10H16Cl2N2O2 B597053 (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 1217631-87-2

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No.: B597053
CAS No.: 1217631-87-2
M. Wt: 267.15
InChI Key: GGANVLPLTUQZIF-KLQYNRQASA-N
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Description

®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-aminocrotonate with 3-bromopyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
  • Ethyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Uniqueness

®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANVLPLTUQZIF-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661407
Record name Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217631-87-2
Record name Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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